molecular formula C12H19NO3Si B13943228 5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde

5-((2-(Trimethylsilyl)ethoxy)methoxy)nicotinaldehyde

Cat. No.: B13943228
M. Wt: 253.37 g/mol
InChI Key: BABWFMNDTNICCV-UHFFFAOYSA-N
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Description

5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with a carboxaldehyde group and a trimethylsilyl-protected ethoxy methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde typically involves the protection of hydroxyl groups using trimethylsilyl groups. One common method is the reaction of 2-(Trimethylsilyl)ethanol with a suitable aldehyde precursor under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, purification by chromatography, and characterization by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride (TBAF) in an organic solvent.

Major Products Formed

    Oxidation: 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxylic acid.

    Reduction: 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarbinol.

    Substitution: 5-[[2-Hydroxyethoxy]methoxy]-3-pyridinecarboxaldehyde.

Scientific Research Applications

5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the trimethylsilyl group can be removed to expose reactive hydroxyl groups. These reactions facilitate the compound’s interaction with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[2-(Trimethylsilyl)ethoxy]methoxy]-3-pyridinecarboxaldehyde is unique due to its combination of a pyridine ring with a trimethylsilyl-protected ethoxy methoxy group, which provides specific reactivity and stability advantages in synthetic applications.

Properties

Molecular Formula

C12H19NO3Si

Molecular Weight

253.37 g/mol

IUPAC Name

5-(2-trimethylsilylethoxymethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H19NO3Si/c1-17(2,3)5-4-15-10-16-12-6-11(9-14)7-13-8-12/h6-9H,4-5,10H2,1-3H3

InChI Key

BABWFMNDTNICCV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCOC1=CN=CC(=C1)C=O

Origin of Product

United States

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